

Scutebarbatine A-Induced Apoptosis in Human Lung Carcinoma: A Technical Guide

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Compound of Interest

Compound Name: Scutebarbatine A

Cat. No.: B1179610

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This technical guide provides an in-depth analysis of the molecular mechanisms underlying **Scutebarbatine A** (SBT-A)-induced apoptosis in human lung carcinoma cells. The information presented herein is synthesized from peer-reviewed research, offering a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting the pro-apoptotic effects of this natural compound.

Core Mechanism of Action

Scutebarbatine A, a major alkaloid derived from *Scutellaria barbata*, has been identified as a potent inducer of apoptosis in human lung carcinoma, specifically in the A549 non-small cell lung cancer (NSCLC) cell line.^{[1][2][3]} The primary mechanism of action is the initiation of the intrinsic, mitochondria-mediated apoptotic pathway.^{[1][2][3]} This process is characterized by the dose-dependent inhibition of cancer cell proliferation and the induction of programmed cell death.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of **Scutebarbatine A** on A549 human lung carcinoma cells have been quantified through various assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of **Scutebarbatine A** on A549 Cells

Parameter	Value	Exposure Time	Assay
IC ₅₀	39.21 µg/mL	48 hours	MTT Assay
Data sourced from studies on A549 human lung carcinoma cells. [1]			

Table 2: Apoptosis Induction by **Scutebarbatine A** in A549 Cells

SBT-A Concentration	Apoptosis Induction	Statistical Significance (p-value)	Assay
20 µg/mL	Significant	p < 0.05	Annexin V/PI Staining
40 µg/mL	Significant	p < 0.01	Annexin V/PI Staining
80 µg/mL	Significant	p < 0.01	Annexin V/PI Staining
Results are based on a 48-hour treatment period. [1] [3]			

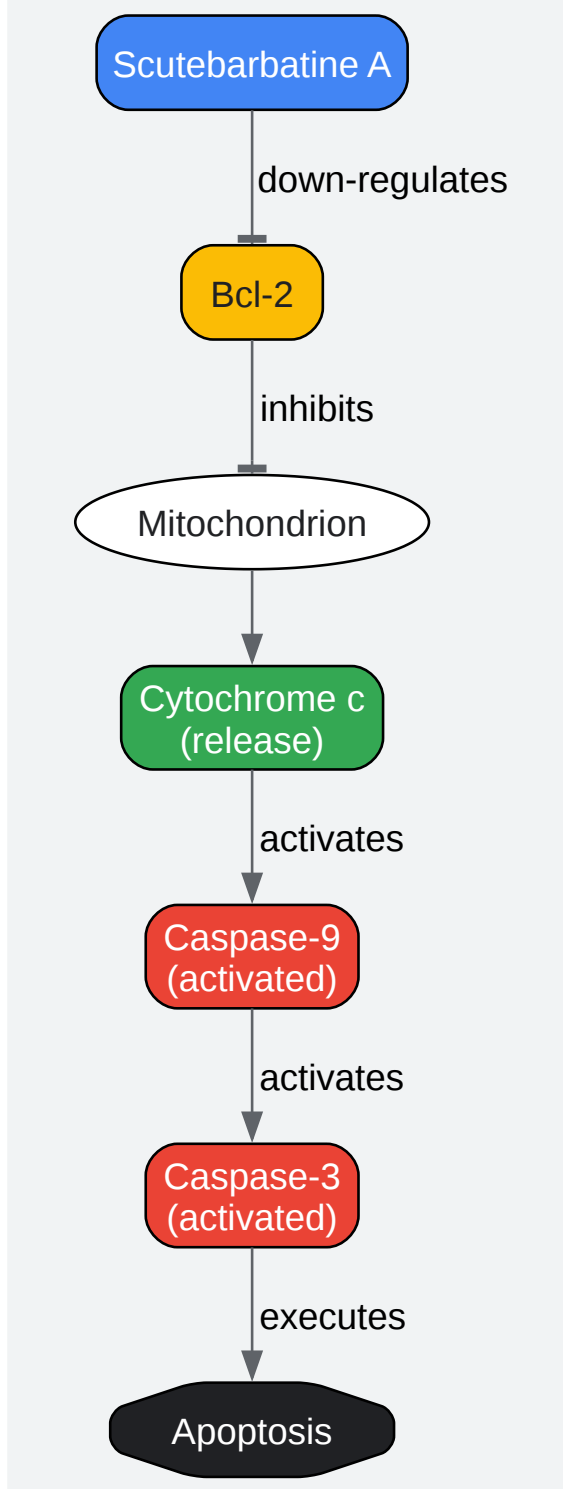
Table 3: In Vivo Antitumor Efficacy of **Scutebarbatine A**

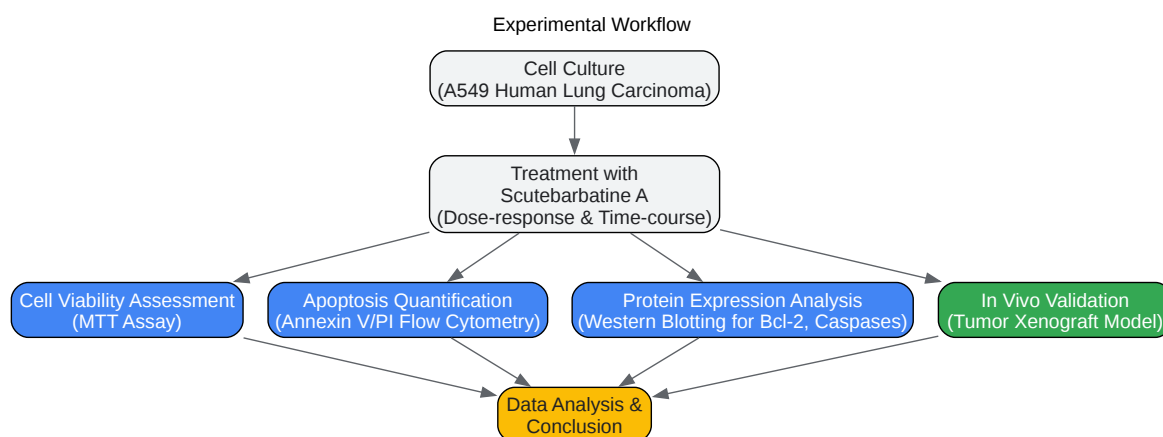
Treatment Group	Dosage	Outcome	Statistical Significance (p-value)
Scutebarbatine A	40 mg/kg (i.p.)	Significant suppression of tumor growth	p < 0.05 (vs. control)
Data from a 15-day study using a transplanted tumor nude mice model. [3]			

Signaling Pathway of Scutebarbatine A-Induced Apoptosis

Scutebarbatine A triggers apoptosis through the mitochondrial pathway. This involves the regulation of key proteins in the Bcl-2 family and the subsequent activation of the caspase cascade. The process begins with the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates Caspase-9, which in turn activates the executioner caspase, Caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.^{[1][2][3]}

Mitochondrial Apoptosis Pathway





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